5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine
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Overview
Description
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine is an organic compound with the molecular formula C16H13NS. It is a derivative of pyridine, featuring a naphthalene-2-ylsulfanyl group at the 2-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with 2-naphthalenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the naphthalen-2-ylsulfanyl group.
Substitution: The methyl group or the naphthalen-2-ylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-ylsulfanyl)pyridine: Lacks the methyl group at the 5-position.
5-Methyl-2-(phenylsulfanyl)pyridine: Features a phenyl group instead of a naphthalene group.
2-(Naphthalen-2-ylsulfanyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine is unique due to the presence of both the naphthalen-2-ylsulfanyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved material properties .
Properties
CAS No. |
92856-71-8 |
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Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-2-ylsulfanylpyridine |
InChI |
InChI=1S/C16H13NS/c1-12-6-9-16(17-11-12)18-15-8-7-13-4-2-3-5-14(13)10-15/h2-11H,1H3 |
InChI Key |
RXXKDXGFXULQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)SC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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